Tert-butyl 4-(2-chloroethyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(2-chloroethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h10H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGGDHCNXMCNIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201188873 | |
| Record name | 1,1-Dimethylethyl 4-(2-chloroethyl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201188873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184042-53-3 | |
| Record name | 1,1-Dimethylethyl 4-(2-chloroethyl)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=184042-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-(2-chloroethyl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201188873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-chloroethyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate with thionyl chloride. The reaction is carried out in dichloromethane at 0°C, followed by stirring overnight at room temperature . The resulting product is then purified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chemical reactions but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Cyclization Reactions
The chloroethyl group participates in ring-closing reactions to form bicyclic structures. For example, treatment with potassium hexamethyldisilazide (KHMDS) and phenyl lithium generates quinuclidine derivatives .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Cyclization | KHMDS, PhLi, toluene, 40°C | 1-Azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol | 57% |
Key Insight :
-
The reaction proceeds via deprotonation and subsequent attack by the organolithium reagent, forming a rigid bicyclic framework .
Deprotection Reactions
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free piperidine amine, a critical step in drug synthesis .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic Deprotection | HCl (gaseous), dioxane | 4-(2-Chloroethyl)piperidine hydrochloride | 90% |
Conditions :
Comparative Analysis with Bromoethyl Analogs
While bromoethyl derivatives exhibit higher reactivity in nucleophilic substitutions (e.g., SN2 reactions), the chloroethyl analog offers cost advantages and reduced toxicity .
| Property | Chloroethyl Derivative | Bromoethyl Derivative |
|---|---|---|
| Reactivity | Moderate | High |
| Cost | Lower | Higher |
| Toxicity | Reduced | Higher (mutagenic potential) |
| Typical Yields* | 70–80% | 75–85% |
*Yields vary based on reaction conditions.
Scientific Research Applications
Tert-butyl 4-(2-chloroethyl)piperidine-1-carboxylate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds and drug candidates.
Biological Studies: Utilized in the study of biological pathways and mechanisms.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-chloroethyl)piperidine-1-carboxylate involves its reactivity with nucleophiles and other reagents. The chloroethyl group is particularly reactive, allowing the compound to participate in various substitution reactions. The ester group can also undergo hydrolysis, leading to the formation of carboxylic acids. These reactions enable the compound to serve as a versatile building block in organic synthesis.
Comparison with Similar Compounds
Key Observations :
- Polarity : Hydroxy- or methoxy-substituted analogs (e.g., ) exhibit higher polarity, influencing solubility in aqueous media.
Physical and Chemical Properties
Comparative data for select compounds:
Insights :
- The chloroethyl group’s electronegativity and leaving-group ability distinguish the target compound from non-halogenated analogs .
- Hydroxybutyl derivatives () may exhibit higher boiling points due to hydrogen bonding.
Biological Activity
Tert-butyl 4-(2-chloroethyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activity, particularly in medicinal chemistry. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C12H18ClN
- Molecular Weight : 229.73 g/mol
- CAS Number : 184042-53-3
The compound features a piperidine ring substituted with a tert-butyl group and a chloroethyl moiety, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The chloroethyl group is known to facilitate alkylation reactions, which can lead to modifications in DNA and proteins, potentially triggering apoptotic pathways in cancer cells .
Potential Mechanisms Include:
- Alkylation : The chloroethyl group can form covalent bonds with nucleophilic sites on DNA or proteins, leading to cellular damage and apoptosis.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways, such as kinases, thereby altering cellular responses.
Biological Activity and Research Findings
Research has highlighted several aspects of the biological activity of this compound:
-
Anticancer Activity :
- Studies have shown that related compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structural features have demonstrated IC50 values in the micromolar range against A549 (lung cancer) and MDA-MB-231 (breast cancer) cell lines .
- The activation of apoptosis through intrinsic pathways has been documented, indicating that such compounds can effectively induce programmed cell death in malignant cells .
- Neuropharmacological Effects :
- Safety Profile :
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of various piperidine derivatives, including this compound. The results indicated that these compounds could significantly inhibit the growth of tumor cells through apoptosis induction via DNA damage mechanisms.
Case Study 2: Neuropharmacological Assessment
In another study focusing on neuropharmacological properties, researchers assessed the effects of similar piperidine compounds on dopamine receptor activity. The findings suggested that these compounds could enhance dopaminergic signaling, providing a potential therapeutic avenue for conditions like Parkinson's disease.
Q & A
Q. Methodological Answer :
- Handling :
- Storage :
- Keep in a tightly sealed container under inert gas (N₂) at 2–8°C to prevent degradation .
- Store away from strong oxidizers, acids, and bases to avoid hazardous reactions (e.g., decomposition to toxic fumes) .
Emergency Measures : For spills, neutralize with sand or vermiculite, collect in a sealed container, and dispose as hazardous waste .
Advanced: How can computational modeling assist in predicting the reactivity of this compound in novel reactions?
Q. Methodological Answer :
- Structural Optimization : Use density functional theory (DFT) to model the chloroethyl group’s electronic effects on the piperidine ring. Software like Gaussian or ORCA can predict nucleophilic/electrophilic sites .
- Reactivity Screening : Molecular docking (AutoDock Vina) can simulate interactions with biological targets (e.g., enzymes) to guide functionalization strategies .
- Validation : Compare computational results with experimental data (e.g., X-ray crystallography using SHELX for structural refinement) to resolve discrepancies .
Advanced: What strategies are effective in resolving contradictions between spectroscopic data (e.g., NMR vs. MS)?
Q. Methodological Answer :
- Cross-Validation :
- NMR : Assign peaks using 2D techniques (HSQC, HMBC) to confirm connectivity, especially for overlapping signals in the piperidine and chloroethyl regions .
- Mass Spectrometry : High-resolution MS (HRMS) can distinguish between isobaric species (e.g., isotopic clusters for Cl vs. fragmentation artifacts) .
- Crystallographic Confirmation : Resolve ambiguities via single-crystal X-ray diffraction (SHELX refinement) to unambiguously determine the structure .
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Q. Methodological Answer :
- 1H/13C NMR : Identify proton environments (e.g., Boc group at ~1.4 ppm, piperidine ring protons at 1.5–3.5 ppm) and confirm carbon骨架 .
- IR Spectroscopy : Detect carbonyl stretching (~1700 cm⁻¹ for the Boc group) and C-Cl bonds (~600–800 cm⁻¹) .
- LC-MS/HRMS : Verify molecular weight (C₁₂H₂₂ClNO₂, theoretical MW: 247.76 g/mol) and purity (>95%) .
Advanced: How can reaction conditions be optimized to improve synthesis yield?
Q. Methodological Answer :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the piperidine nitrogen, improving alkylation efficiency .
- Catalysis : Add KI or tetrabutylammonium iodide (TBAI) to facilitate SN2 reactions with the chloroethyl group .
- Design of Experiments (DOE) : Use factorial designs to optimize temperature (50–80°C), reaction time (12–24 hr), and stoichiometry (1.2–2.0 eq. chloroethyl reagent) .
Basic: What are the known incompatible materials for this compound during experiments?
Q. Methodological Answer :
- Avoid :
- Compatible Materials : Glass, PTFE, or stainless-steel equipment; avoid copper or aluminum due to potential catalysis of side reactions .
Advanced: What are the implications of the chloroethyl group’s electronic effects on cross-coupling reactivity?
Q. Methodological Answer :
- Electron-Withdrawing Effect : The chloroethyl group reduces electron density on the piperidine ring, favoring electrophilic aromatic substitution (EAS) at the para position .
- Suzuki Coupling : The Cl atom can act as a leaving group in palladium-catalyzed reactions with boronic acids. Optimize using Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O .
- Challenges : Competing elimination (e.g., dehydrohalogenation) may occur; suppress by using bulky ligands (XPhos) and low temperatures (0–25°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
